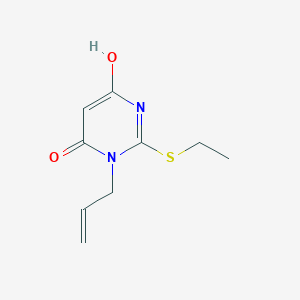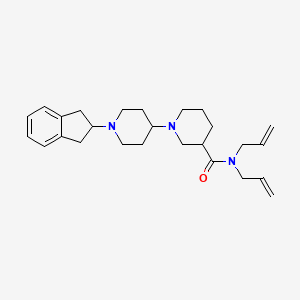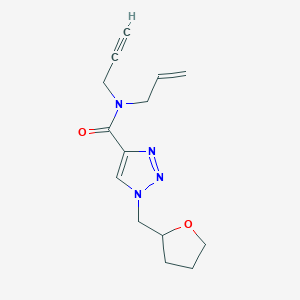
1-allyl-2-(ethylthio)-6-hydroxy-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-2-(ethylthio)-6-hydroxy-4(1H)-pyrimidinone, also known as S-ethylisothiourea (SEITU), is a chemical compound that has been widely studied for its potential therapeutic applications. SEITU belongs to the class of isothiourea compounds, which are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
SEITU has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, SEITU has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, SEITU has been shown to protect against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, SEITU has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
作用機序
The mechanism of action of SEITU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. SEITU has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species, and inducible nitric oxide synthase, which is involved in the production of nitric oxide, a pro-inflammatory molecule.
Biochemical and Physiological Effects
SEITU has been shown to have several biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, SEITU has been shown to induce apoptosis, inhibit angiogenesis, and suppress the proliferation of cancer cells. In neuroprotection, SEITU has been shown to protect against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases. In inflammation, SEITU has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
SEITU has several advantages for use in lab experiments, including its low toxicity and high stability. SEITU has been shown to have low toxicity in animal studies, making it a safe compound for use in lab experiments. SEITU is also highly stable, which allows for easy storage and handling. However, one limitation of SEITU is its low solubility, which can make it difficult to dissolve in certain solvents and may limit its use in certain experiments.
将来の方向性
There are several future directions for research on SEITU, including its potential use in combination therapies for cancer, its role in neuroprotection, and its effects on other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of SEITU and its potential therapeutic applications.
合成法
SEITU can be synthesized through a process known as the Hantzsch reaction, which involves the condensation of ethylthiourea and allyl bromide with acetoacetate. The resulting product is then hydrolyzed to yield SEITU. This method has been used in several studies to synthesize SEITU for use in various applications.
特性
IUPAC Name |
2-ethylsulfanyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-3-5-11-8(13)6-7(12)10-9(11)14-4-2/h3,6,12H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGUDQWXXLJHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=O)N1CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6040576.png)
![(1-methyl-1H-pyrazol-4-yl)[7-(3-pyridinyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6040582.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6040589.png)

![6-methyl-2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6040598.png)
![N-{5-[4-(diethylamino)-2-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B6040599.png)
![N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6040605.png)
![N-(4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6040609.png)
![3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-cyclopentyl-2-piperazinone](/img/structure/B6040614.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(3-thienylmethyl)amino]nicotinamide](/img/structure/B6040623.png)
![3-(3-methoxyphenyl)-5-[methoxy(phenyl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6040630.png)
![1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6040658.png)
